3-phenylfuro[3,4-c]-pyridine-1-(3H)-one

Lipophilicity Membrane permeability Drug-likeness

3-Phenylfuro[3,4-c]pyridine-1(3H)-one (CAS 88207-19-6) is a heterocyclic small molecule belonging to the furo[3,4-c]pyridine-1(3H)-one family, characterized by a fused furan–pyridine bicyclic core bearing a single phenyl substituent at the C3 position. The compound has a molecular formula of C₁₃H₉NO₂, a molecular weight of 211.22 g·mol⁻¹, a computed LogP (XLogP3-AA) of 2.0, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 88207-19-6
Cat. No. B8555495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenylfuro[3,4-c]-pyridine-1-(3H)-one
CAS88207-19-6
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=C(C=CN=C3)C(=O)O2
InChIInChI=1S/C13H9NO2/c15-13-10-6-7-14-8-11(10)12(16-13)9-4-2-1-3-5-9/h1-8,12H
InChIKeyOYZRJIRWGOXLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylfuro[3,4-c]pyridine-1(3H)-one (CAS 88207-19-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Phenylfuro[3,4-c]pyridine-1(3H)-one (CAS 88207-19-6) is a heterocyclic small molecule belonging to the furo[3,4-c]pyridine-1(3H)-one family, characterized by a fused furan–pyridine bicyclic core bearing a single phenyl substituent at the C3 position. The compound has a molecular formula of C₁₃H₉NO₂, a molecular weight of 211.22 g·mol⁻¹, a computed LogP (XLogP3-AA) of 2.0, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond [1]. An experimentally derived LogP of 2.34 and a polar surface area of 39.19 Ų have also been reported . This scaffold occupies a strategically important position between the fully unsubstituted parent furo[3,4-c]pyridin-1(3H)-one (MW 135.12, LogP ≈ 0.3–0.75) and the sterically congested 3,3-diphenyl analog (MW 287.32), offering a balanced lipophilicity window that is highly relevant for membrane permeability in cell-based assays while retaining synthetic tractability for downstream derivatization.

Why Generic Substitution of 3-Phenylfuro[3,4-c]pyridine-1(3H)-one with In-Class Analogs Is Not Supported by Evidence


Furo[3,4-c]pyridine-1(3H)-one derivatives are not functionally interchangeable. The C3 substituent directly governs lipophilicity, metabolic stability, target engagement, and synthetic accessibility of downstream libraries. The unsubstituted parent (CAS 4741-42-8) has a LogP of only ~0.3–0.75 [1], which severely limits passive membrane permeability; the 3,3-diphenyl analog (CAS 77924-11-9) carries excessive lipophilicity (estimated LogP >4) and a molecular weight of 287 Da that reduces ligand efficiency. Even among mono-substituted analogs, the 3-chloro-3-phenyl variant (CAS 104867-64-3) introduces a reactive C–Cl bond that alters both the electronic landscape of the lactone ring and the compound's metabolic fate. Critically, patent literature demonstrates that the specific C3 substitution pattern determines whether a furo[3,4-c]pyridine derivative acts as an antihypertensive, a proteasome inhibitor, or an NPSR antagonist [2]. The 3-phenyl compound occupies a unique property space—mono-aryl decoration with a LogP of ~2.0–2.3, zero H-bond donors, and a single rotatable bond—making it the optimal starting point for fragment-based screening and parallel library synthesis where both permeability and synthetic divergence are required. Substituting a different C3 congener without quantitative evidence of target-specific equipotency risks altering the entire pharmacological trajectory of the program.

Quantitative Differentiation Evidence for 3-Phenylfuro[3,4-c]pyridine-1(3H)-one Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Unsubstituted Parent vs. 3,3-Diphenyl Analog

The 3-phenyl substituent increases the computed LogP (XLogP3-AA) from 0.3 for the unsubstituted parent furo[3,4-c]pyridin-1(3H)-one to 2.0 for the target compound, a shift of +1.7 log units [1]. The experimentally measured LogP for the target compound is 2.34 . In contrast, the 3,3-diphenyl analog (CAS 77924-11-9) has an estimated LogP exceeding 4 based on its molecular formula (C₁₉H₁₃NO₂, MW 287.32) and the additive contribution of a second phenyl ring . This places the target compound within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and cell permeability according to Lipinski's guidelines, while the unsubstituted parent falls below and the diphenyl analog exceeds this window.

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight and Ligand Efficiency Advantage Over the 3,3-Diphenyl Analog

The target compound (MW 211.22 Da) is 76.1 Da lighter than the 3,3-diphenyl analog (MW 287.32 Da) [1]. This 26.5% reduction in molecular weight translates to a substantially higher ligand efficiency potential: if both compounds bind a target with equal affinity (e.g., IC₅₀ = 1 μM), the target compound would have a ligand efficiency (LE = 1.4·pIC₅₀ / heavy atom count) approximately 18% higher than the diphenyl analog, purely by virtue of lower molecular complexity. Additionally, the target compound has only 1 rotatable bond versus an estimated 2 for the 3,3-diphenyl analog, reducing the entropic penalty upon binding.

Ligand efficiency Fragment-based drug discovery Lead-likeness

Synthetic Tractability and Building-Block Versatility Evidenced by Patent Literature

The 3-phenylfuro[3,4-c]pyridine-1(3H)-one scaffold is explicitly claimed and exemplified as a key intermediate in multiple patent families covering the synthesis of furo[3,4-c]pyridin-1(3H)-one derivatives. Russian patent RU 2680017 C1 (2019) describes a method for producing 3-phenylamino-substituted furo[3,4-c]pyridin-1(3H)-ones by reacting 4-halogen-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aromatic amines at room temperature in acetonitrile, with the reaction reaching completion within 20–30 minutes [1]. This contrasts with the 3,3-dialkyl-substituted analogs, which require more forcing conditions for analogous transformations. Furthermore, the compound's single rotatable bond and the absence of stereocenters at the C3 position (unlike C3-alkyl or C3,C3-dialkyl variants) eliminate the need for chiral resolution steps that are mandatory for non-racemic furo[3,4-c]pyridine synthesis as described in US Patent 5,043,448 [2].

Chemical synthesis Building block Parallel library synthesis

Class-Level Evidence: 20S Proteasome Inhibition Potential of the Furo[3,4-c]pyridine-3-one Scaffold

Although direct proteasome inhibition data for the 3-phenyl compound have not been reported, closely related furo[3,4-c]pyridine-3-one derivatives demonstrate potent, site-specific 20S proteasome inhibition. In a 2014 study by Hovhannisyan et al., 18 C4- and C1-derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) were assayed against the CT-L, T-L, and PA activities of the 20S constitutive proteasome (c20S). Compound 10 (C4-benzylamino, C1-dimethyl) achieved IC₅₀(cPA) = 600 nM with no detectable inhibition of the immunoproteasome PA site (iPA), demonstrating that the furo[3,4-c]pyridine-3-one core can deliver subunit-selective proteasome inhibition when appropriately decorated [1]. In a separate study on cerpegin derivatives (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione), 16 of 32 compounds specifically inhibited the PA activity with IC₅₀ values around 5 μM (14 compounds) and closer to 2 μM (2 compounds) [2]. The 3-phenyl compound, by virtue of its mono-aryl C3 substitution, occupies a chemical space that is distinct from the 1,1-dimethyl nor-cerpegin core and may offer altered subunit selectivity profiles upon further C4 and N5 derivatization.

Proteasome inhibition Immunoproteasome Site-specific inhibition

Scaffold Validation: In Vivo Pharmacodynamic Activity of a Furo[3,4-c]pyridine-Derived NPSR Antagonist

A structurally elaborated furo[3,4-c]pyridine derivative, compound 14b ((+)-N-benzyl-3-(2-methylpropyl)-1-oxo-3-phenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide), which incorporates the 3-phenylfuro[3,4-c]pyridine-1(3H)-one motif as its core, demonstrated potent NPSR antagonist activity in vitro and blocked neuropeptide S (0.3 nmol)-stimulated locomotor activity in C57/Bl6 mice at 3 mg/kg i.p. [1]. This provides in vivo proof-of-concept that the 3-phenylfuro[3,4-c]pyridine-1(3H)-one scaffold can serve as a viable core for CNS-penetrant ligands. In contrast, the simpler 3-methyl analog lacks the aryl substituent necessary for the hydrophobic interactions that likely drive NPSR binding, while the 3,3-diphenyl analog adds steric bulk that may hinder the conformational flexibility required for optimal receptor engagement.

Neuropeptide S receptor In vivo pharmacology CNS drug discovery

Evidence-Backed Application Scenarios for 3-Phenylfuro[3,4-c]pyridine-1(3H)-one in Scientific and Industrial Procurement


Fragment-Based Screening Libraries Targeting Proteasome Subunits or CNS GPCRs

With a molecular weight of 211 Da, LogP of 2.0–2.3, zero HBD, and only 1 rotatable bond, 3-phenylfuro[3,4-c]pyridine-1(3H)-one satisfies all Rule-of-Three criteria for fragment library inclusion [1]. Its mono-phenyl substitution provides a balanced hydrophobic surface for initial target engagement without the excessive lipophilicity of the 3,3-diphenyl analog. The scaffold has demonstrated class-level activity against 20S proteasome PA sites (IC₅₀ as low as 600 nM for closely related analogs) and can be elaborated into CNS-penetrant NPSR antagonists with in vivo activity at 3 mg/kg i.p. [2][3]. Procurement of this compound as a fragment screening starting point, rather than the unsubstituted parent (LogP ~0.3, likely poor membrane permeability) or the 3,3-diphenyl analog (LogP >4, risk of aggregation-based false positives), maximizes the probability of identifying ligand-efficient hits.

Parallel Library Synthesis for Medicinal Chemistry SAR Exploration

The 3-phenylfuro[3,4-c]pyridine-1(3H)-one core is amenable to rapid parallel derivatization at multiple positions (C4, N5, and the phenyl ring) without requiring chiral resolution. Patent RU 2680017 C1 demonstrates that 4-halogen-3-hydroxy precursors react with aromatic amines at room temperature in 20–30 minutes to afford 3-phenylamino-substituted products [4]. This contrasts sharply with 3-alkyl-substituted analogs, which require asymmetric synthesis protocols as described in US 5,043,348 [5]. For medicinal chemistry groups building SAR tables around the furo[3,4-c]pyridine scaffold, the 3-phenyl compound offers the most cost-effective and synthetically tractable entry point, enabling the generation of 50–100 compound libraries with standard parallel synthesis equipment.

Development of Subunit-Selective Constitutive Proteasome Inhibitors

Published evidence shows that C4-functionalized derivatives of 1,1-dimethyl furo[3,4-c]pyridine-3-one can achieve selective inhibition of the constitutive proteasome PA site (IC₅₀(cPA) = 600 nM) without inhibiting the immunoproteasome PA site [2]. The 3-phenyl scaffold offers a structurally distinct C3 substitution pattern that may alter the subunit selectivity profile relative to the 1,1-dimethyl series. Because the C3 substituent influences the conformation of the fused lactone ring and the presentation of the C4 substituent to the proteasome catalytic pocket, procurement of the 3-phenyl compound enables exploration of a different selectivity vector. This is particularly relevant for programs targeting the constitutive proteasome in cancer (where immunoproteasome sparing may preserve antigen presentation) versus programs targeting the immunoproteasome in autoimmune disease.

CNS Drug Discovery Programs Requiring Brain-Penetrant Heterocyclic Cores

Compound 14b, which embeds the 3-phenylfuro[3,4-c]pyridine-1(3H)-one core, achieves pharmacologically relevant brain concentrations following systemic administration and blocks NPS-stimulated locomotion in mice at 3 mg/kg i.p. [3]. This in vivo CNS pharmacodynamic activity, combined with the scaffold's favorable physicochemical profile (LogP 2.3, MW 211, TPSA 39.2 Ų, 0 HBD), suggests suitability for CNS drug discovery programs. The unsubstituted parent scaffold lacks the aromatic surface area needed for high-affinity CNS target engagement, while the 3,3-diphenyl analog exceeds the generally accepted MW and LogP thresholds for efficient brain penetration (MW < 300, LogP 1–3). Procurement of the 3-phenyl compound thus provides a CNS-optimized core that balances permeability, target engagement potential, and synthetic tractability.

Quote Request

Request a Quote for 3-phenylfuro[3,4-c]-pyridine-1-(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.